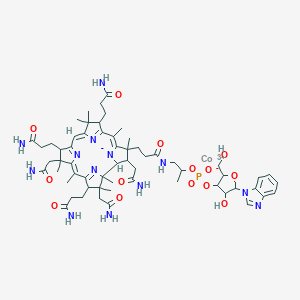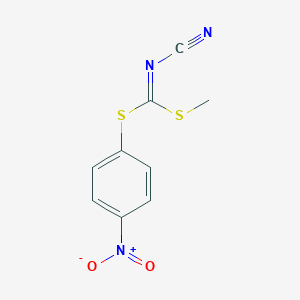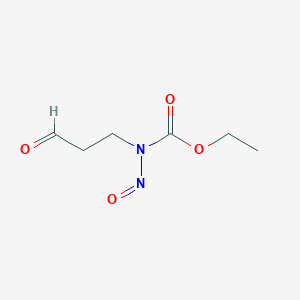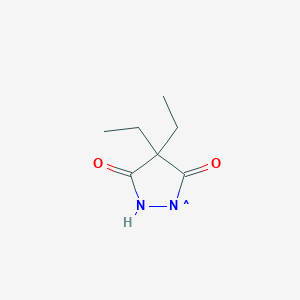
4,4-Diethyl-1,2$l^{2}
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Diethyl-1,2$l^{2}$ is a chemical compound that belongs to the class of organophosphorus compounds. It is commonly used as a reagent in organic synthesis and also has various scientific research applications.
Wissenschaftliche Forschungsanwendungen
4,4-Diethyl-1,2$l^{2}$ has various scientific research applications. It is commonly used as a reagent in organic synthesis to introduce a phosphonate group into a molecule. This compound can also be used as a precursor for the synthesis of other organophosphorus compounds. Additionally, 4,4-Diethyl-1,2$l^{2}$ has been used in the development of new drugs and as a tool in biochemical research.
Wirkmechanismus
The mechanism of action of 4,4-Diethyl-1,2$l^{2}$ is related to its ability to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. The compound binds to the active site of the enzyme and forms a stable covalent bond, which prevents the enzyme from functioning properly. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of the nervous system.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4,4-Diethyl-1,2$l^{2}$ are related to its ability to inhibit acetylcholinesterase. This compound is highly toxic and can cause various symptoms such as muscle weakness, respiratory distress, convulsions, and even death. In addition, exposure to 4,4-Diethyl-1,2$l^{2}$ can lead to long-term health effects such as neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4,4-Diethyl-1,2$l^{2}$ in lab experiments is its ability to selectively inhibit acetylcholinesterase. This makes it a useful tool in biochemical research and drug development. However, the compound is highly toxic and requires special handling and disposal procedures. Additionally, its use in lab experiments is limited due to safety concerns.
Zukünftige Richtungen
There are several future directions for research on 4,4-Diethyl-1,2$l^{2}$. One area of interest is the development of new drugs that target acetylcholinesterase. Additionally, researchers are exploring the use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, there is a need for further research on the environmental impact of 4,4-Diethyl-1,2$l^{2}$ and its potential to cause harm to wildlife and ecosystems.
Conclusion:
In conclusion, 4,4-Diethyl-1,2$l^{2}$ is a chemical compound with various scientific research applications. Its ability to selectively inhibit acetylcholinesterase makes it a useful tool in biochemical research and drug development. However, the compound is highly toxic and requires special handling and disposal procedures. Future research on this compound should focus on the development of new drugs, the treatment of neurodegenerative diseases, and the environmental impact of its use.
Synthesemethoden
The synthesis of 4,4-Diethyl-1,2$l^{2}$ can be achieved by reacting diethyl malonate with phosphorus oxychloride in the presence of a base such as pyridine. The reaction yields a white solid that can be purified by recrystallization. The purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Eigenschaften
CAS-Nummer |
140902-37-0 |
|---|---|
Produktname |
4,4-Diethyl-1,2$l^{2} |
Molekularformel |
C7H11N2O2 |
Molekulargewicht |
155.17 g/mol |
InChI |
InChI=1S/C7H11N2O2/c1-3-7(4-2)5(10)8-9-6(7)11/h3-4H2,1-2H3,(H,8,10) |
InChI-Schlüssel |
TYQMCSOSVBBQIG-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)N[N]C1=O)CC |
Kanonische SMILES |
CCC1(C(=O)N[N]C1=O)CC |
Synonyme |
1-Pyrazolidinyl, 4,4-diethyl-3,5-dioxo- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B136352.png)
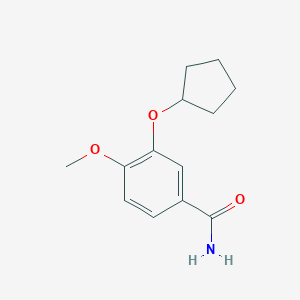
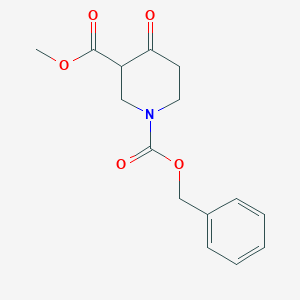
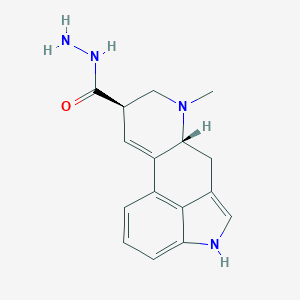
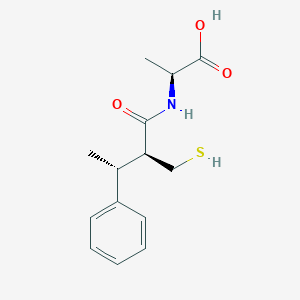
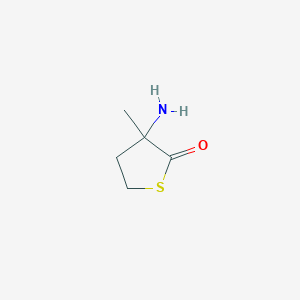
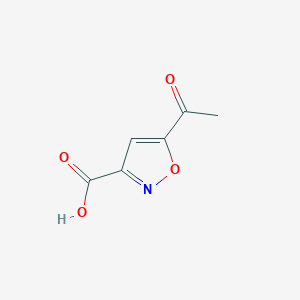
![((7R,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol](/img/structure/B136363.png)
![Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B136364.png)
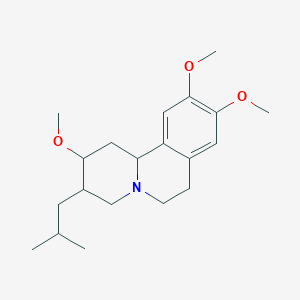
![[(4-Bromophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B136369.png)
